molecular formula C17H20N2O3S B318567 N-[4-(benzylsulfamoyl)phenyl]butanamide

N-[4-(benzylsulfamoyl)phenyl]butanamide

Cat. No.: B318567
M. Wt: 332.4 g/mol
InChI Key: TVONBBXAPRXBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Benzylsulfamoyl)phenyl]butanamide is a chemical compound of significant research interest due to its hybrid molecular structure, which incorporates both benzenesulfonamide and butanamide pharmacophores. These functional groups are frequently investigated for their potential to confer bioactive properties. The benzenesulfonamide moiety is a privileged structure in medicinal chemistry, known for its role in enzyme inhibition, particularly against targets like carbonic anhydrase . Similarly, N-(substituted-phenyl)butanamide derivatives have been synthesized and evaluated as potent inhibitors of enzymes such as urease, demonstrating competitive mechanisms of action . The specific mechanism of action and research applications for this compound are areas of active exploration. Researchers are investigating its potential in various biochemical and pharmacological contexts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[4-(benzylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C17H20N2O3S/c1-2-6-17(20)19-15-9-11-16(12-10-15)23(21,22)18-13-14-7-4-3-5-8-14/h3-5,7-12,18H,2,6,13H2,1H3,(H,19,20)

InChI Key

TVONBBXAPRXBQQ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Approaches to N-[4-(benzylsulfamoyl)phenyl]butanamide

The synthesis of this compound can be approached through a multi-step process that strategically builds the molecule by forming its core amide and sulfonamide linkages. A logical and common pathway involves the initial acylation of a suitable sulfonamide precursor, followed by the introduction of the benzyl (B1604629) group to the sulfonamide nitrogen. This route ensures high yields and purity of the final product.

Precursor Synthesis and Functional Group Introduction

The primary precursor for the synthesis of this compound is 4-aminobenzenesulfonamide, also known as sulfanilamide. bldpharm.comcaymanchem.com This commercially available starting material provides the essential phenylsulfamoyl backbone. The other key reactant required is butanoyl chloride or a related activated form of butyric acid, which will introduce the butanamide side chain.

The synthesis of the N-benzylsulfamoyl precursor, should an alternative synthetic route be chosen, would involve the reaction of 4-aminobenzenesulfonamide with a benzyl halide.

Amide Bond Formation Techniques

The formation of the amide bond in this compound is a critical step. This is typically achieved by reacting the amino group of a precursor like 4-aminobenzenesulfonamide with an activated form of butyric acid, such as butanoyl chloride. This reaction, often a Schotten-Baumann type reaction, proceeds by nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. slideshare.net The reaction is generally carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Alternatively, modern coupling reagents can be employed to facilitate the amide bond formation between butyric acid and the amine precursor. luxembourg-bio.comresearchgate.netrsc.org Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) can efficiently mediate the reaction under mild conditions, often providing high yields. nih.gov

A representative procedure using EDC and DMAP involves stirring the aniline (B41778) derivative with butanoic acid, EDC, a catalytic amount of HOBt, and DMAP in a suitable solvent like acetonitrile (B52724) at room temperature. nih.gov

Table 1: Comparison of Amide Bond Formation Techniques

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acyl Chloride Butanoyl chloride, Base (e.g., Pyridine)Inert solvent (e.g., DCM), 0°C to RTHigh reactivity, relatively inexpensiveGenerates HCl, may require harsher conditions
Carbodiimide Coupling Butyric acid, EDC, HOBt, DMAPAcetonitrile or DMF, Room TemperatureMild conditions, high yieldsReagents can be costly, byproduct removal
Phosphonium Salts Butyric acid, BOP or PyBOP, Base (e.g., DIPEA)Aprotic solvent (e.g., DMF), Room TemperatureHigh efficiency, low racemizationExpensive reagents, byproducts

Sulfonamide Synthesis Protocols

The formation of the N-benzylsulfonamide moiety is the final key transformation. This is accomplished through the N-alkylation of the sulfonamide nitrogen of the intermediate, N-(4-sulfamoylphenyl)butanamide. A common method involves the reaction with benzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

More advanced and efficient methods for the N-alkylation of sulfonamides utilize transition metal catalysts. For instance, manganese or iridium complexes have been shown to catalyze the N-alkylation of sulfonamides using alcohols, such as benzyl alcohol, as the alkylating agent. acs.orgrsc.org This approach is advantageous as it often proceeds with high efficiency under relatively mild conditions. A manganese-catalyzed system might involve a Mn(I) PNP pincer precatalyst with a base like potassium carbonate in a high-boiling solvent such as xylenes. acs.org

The general procedure for N-alkylation can be summarized as the reaction of the sulfonamide with an alkylating agent in the presence of a catalyst and a base, with the specific conditions varying depending on the chosen methodology. dnu.dp.ua

Optimization of Reaction Conditions and Yield

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound.

For the amide bond formation , key parameters to consider include:

Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile, or dimethylformamide (DMF) are typically used.

Temperature: Reactions are often started at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction.

Base: The choice and stoichiometry of the base are important to neutralize the acid byproduct without causing unwanted side reactions.

Coupling Reagent: When using coupling agents, the specific reagent and any additives can significantly impact the reaction's efficiency and the ease of purification.

For the sulfonamide N-alkylation , optimization may involve:

Catalyst System: In catalytic reactions, the choice of the metal catalyst and ligand is paramount. acs.orgrsc.org Catalyst loading is also a key variable to optimize.

Base: The strength and solubility of the base (e.g., potassium carbonate, cesium carbonate) can influence the reaction rate.

Solvent: The solvent must be compatible with the reagents and stable at the required reaction temperature.

Temperature: The reaction temperature, which can range from room temperature to elevated temperatures, often under microwave irradiation, needs to be optimized for efficient conversion. rsc.org

Purification at each step, typically through recrystallization or column chromatography, is essential to remove byproducts and unreacted starting materials, ensuring a high purity of the final compound.

Derivatization Strategies for Analog Libraries

The synthesis of analog libraries of this compound is a valuable strategy for exploring structure-activity relationships in medicinal chemistry research.

Structural Modifications on the N-Benzyl Moiety

The N-benzyl moiety of this compound is a prime target for structural modification to generate a library of analogs. This can be readily achieved by employing a variety of substituted benzylating agents in the N-alkylation step of the synthesis.

By using a range of commercially available or synthetically prepared substituted benzyl chlorides or benzyl alcohols, a diverse set of analogs can be produced. These substitutions can be used to probe the effects of electronic and steric factors on the molecule's properties. For example, electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, nitro) can be introduced onto the phenyl ring of the benzyl group.

Table 2: Examples of N-Benzyl Moiety Derivatization

Benzylating AgentResulting N-SubstituentPotential Modification
Benzyl chlorideBenzylUnsubstituted
4-Methoxybenzyl chloride4-MethoxybenzylIntroduction of an electron-donating group
4-Chlorobenzyl chloride4-ChlorobenzylIntroduction of an electron-withdrawing group
2,4-Dichlorobenzyl chloride2,4-DichlorobenzylSteric and electronic modification
4-Nitrobenzyl chloride4-NitrobenzylIntroduction of a strong electron-withdrawing group
Naphthylmethyl chlorideNaphthylmethylExtension of the aromatic system

This systematic modification of the N-benzyl group allows for the fine-tuning of the molecule's physicochemical properties, which is a common practice in drug discovery and development.

Substituent Effects on the Phenyl Ring of the Sulfamoylphenyl Unit

The reactivity and properties of the this compound scaffold can be significantly modulated by the introduction of various substituents onto the phenyl ring of the sulfamoylphenyl unit. These substituents can exert electronic and steric effects, influencing the synthetic accessibility and potential biological interactions of the molecule.

A general understanding of substituent effects can be extrapolated from studies on related N-phenylsulfonamide derivatives. For instance, electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) on the phenyl ring can increase the electron density of the ring and potentially enhance the nucleophilicity of the sulfonamide nitrogen under certain reaction conditions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density, which can affect the acidity of the sulfonamide N-H proton and the reactivity of the aromatic ring towards electrophilic substitution.

While specific data for this compound is not extensively available, structure-activity relationship (SAR) studies on analogous N-benzylsulfonamides have shown that aryl substituents play a crucial role in their biological activity. For example, a study on aryl substituted N-benzylsulfamic acid sodium salts and benzylsulfonamide sodium salts demonstrated that these compounds significantly lowered serum cholesterol and triglyceride levels in mice, highlighting the influence of the aryl substitution pattern on their biological profile. nih.gov

Table 1: Hypothetical Substituent Effects on the Phenyl Ring of the Sulfamoylphenyl Unit

Substituent (R)Position on Phenyl RingExpected Electronic EffectPotential Impact on Reactivity
-OCH₃paraElectron-donating (resonance)Increased nucleophilicity of sulfonamide N-H
-ClmetaElectron-withdrawing (inductive)Decreased nucleophilicity of sulfonamide N-H
-NO₂orthoStrong electron-withdrawingIncreased acidity of sulfonamide N-H
-CH₃paraElectron-donating (hyperconjugation)Increased electron density of the phenyl ring

This table is illustrative and based on general principles of organic chemistry, as specific experimental data for the target compound is limited.

Homologation and Heteroatom Incorporation in the Butanamide Chain

Modification of the butanamide side chain through homologation (extending the carbon chain) or the incorporation of heteroatoms presents a viable strategy to alter the physicochemical properties of this compound.

Homologation:

Homologation of the butanamide chain, for instance, to a pentanamide (B147674) or hexanamide, can be achieved by utilizing the corresponding acyl chlorides (e.g., pentanoyl chloride, hexanoyl chloride) in the acylation step with the 4-(benzylsulfamoyl)aniline precursor. This modification directly impacts the lipophilicity and conformational flexibility of the side chain. While specific studies on the homologation of this particular compound are scarce, general methods for amide homologation are well-established in organic synthesis. For example, a rhodium-catalyzed "hook-and-slide" strategy has been reported for the tunable homologation of tertiary amides, offering a potential, albeit complex, route for chain extension. nih.gov

Heteroatom Incorporation:

The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into the butanamide chain can lead to derivatives with altered hydrogen bonding capabilities, polarity, and metabolic stability. For instance, the synthesis of an ether linkage within the chain could be envisioned by using a precursor like (2-methoxyethoxy)acetyl chloride for the acylation step.

Research on related N-benzyl-2-acetamidopropionamide derivatives has shown that the incorporation of heteroatoms at the C3 position of the propionamide (B166681) chain significantly influences anticonvulsant activity. nih.gov Specifically, oxygen-substituted derivatives displayed high potency, underscoring the potential impact of heteroatom placement. nih.gov

General synthetic strategies for creating heteroatom-containing butanamide derivatives often involve the use of appropriately functionalized butanoic acid derivatives. For example, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substitued-1,3,4-oxadiazol-2-ylthio)butanamide involved a multi-step pathway starting from various substituted organic acids. researchgate.net

Table 2: Potential Modifications of the Butanamide Chain

ModificationExample Precursor for AcylationPotential Change in Properties
Homologation Pentanoyl chlorideIncreased lipophilicity, altered chain flexibility
Ether Incorporation (2-Methoxyethoxy)acetyl chlorideIncreased polarity, potential for H-bonding
Amine Incorporation Boc-protected amino-butanoic acid chlorideIntroduction of a basic center, altered solubility
Thioether Incorporation (Methylthio)butanoyl chlorideAltered metabolic profile, potential for metal coordination

This table presents hypothetical modifications and their potential consequences based on general chemical principles and findings from related classes of compounds.

Advanced Spectroscopic Characterization of this compound

While specific experimental spectra for this compound are not widely available in the reviewed literature, its structural features can be predicted with a high degree of confidence based on the extensive data available for analogous compounds, including N-acylated arylsulfonamides.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's carbon-hydrogen framework. For this compound, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to its distinct structural motifs: the butanamide group, the central phenyl ring, and the benzylsulfamoyl moiety.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to show a set of well-defined resonances. The aromatic protons of the para-substituted phenyl ring would likely appear as two distinct doublets in the range of δ 7.5–8.0 ppm. The five protons of the benzyl group's phenyl ring would typically resonate as a multiplet between δ 7.2 and 7.4 ppm. The methylene (B1212753) protons of the benzyl group (CH₂) would likely be observed as a doublet around δ 4.6 ppm, coupled to the adjacent NH proton. The butanamide chain would present a triplet for the terminal methyl group (CH₃) around δ 0.9-1.0 ppm, a sextet for the adjacent methylene group (CH₂) around δ 1.7-1.8 ppm, and a triplet for the methylene group alpha to the carbonyl (CH₂) at approximately δ 2.3-2.4 ppm. The two N-H protons (amide and sulfonamide) would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum would complement the proton data, with the carbonyl carbon of the butanamide group expected at a characteristic downfield shift of around δ 170-172 ppm. The aromatic carbons would resonate in the typical range of δ 119–143 ppm. The benzylic carbon is expected around δ 48 ppm, while the aliphatic carbons of the butanoyl chain would appear at approximately δ 39 (α-CH₂), δ 19 (β-CH₂), and δ 13 (γ-CH₃) ppm.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₇H₂₀N₂O₃S), the expected monoisotopic mass would be calculated and compared against the experimental value. Techniques such as electrospray ionization (ESI) would likely produce protonated molecular ions [M+H]⁺ or other adducts, such as [M+Na]⁺. The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus unequivocally confirming the molecular formula.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its functional groups. The N-H stretching vibrations for both the amide and sulfonamide groups are anticipated in the region of 3300–3200 cm⁻¹. The carbonyl (C=O) stretching of the butanamide group would present a strong band around 1650-1670 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected to appear as strong bands around 1330 cm⁻¹ and 1150 cm⁻¹, respectively. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl and benzyl groups would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The S-S bond, if present in related disulfide impurities, would be readily detectable. The symmetric vibrations of the aromatic rings would also be prominent. For sulfonamides, the S-N stretching vibration is often observed in the range of 926–833 cm⁻¹. researchgate.net

Solid-State Structural Analysis (e.g., X-ray Crystallography) of N-[4-(benzylsulfamoyl)phenyl]acetamide and Related Structures

Due to the lack of available crystallographic data for this compound, the analysis of the solid-state structure is based on the detailed single-crystal X-ray diffraction study of its close structural analog, N-[4-(benzylsulfamoyl)phenyl]acetamide (C₁₅H₁₆N₂O₃S). researchgate.netresearchgate.netresearchgate.netsurfacesciencewestern.com This provides significant insight into the likely packing and conformational behavior of the target compound.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal structure of N-[4-(benzylsulfamoyl)phenyl]acetamide is monoclinic with the space group P2₁/n. researchgate.netresearchgate.net The crystal packing is significantly influenced by a network of intermolecular hydrogen bonds. Specifically, the sulfonamide N-H group acts as a hydrogen bond donor to the amide carbonyl oxygen atom of a neighboring molecule. researchgate.netresearchgate.net Additionally, the amide N-H group donates a hydrogen bond to one of the sulfonyl oxygen atoms. researchgate.net These N-H···O interactions link the molecules into two-dimensional arrays extending in the (101) plane. researchgate.netresearchgate.netresearchgate.netsurfacesciencewestern.com

The molecule adopts a folded conformation where the benzyl group's benzene (B151609) ring is oriented over the sulfonamide-bound benzene ring. researchgate.netresearchgate.netresearchgate.netsurfacesciencewestern.com This arrangement facilitates intramolecular π-π stacking interactions, with a centroid-centroid distance of 4.0357(12) Å and a dihedral angle of 24.37(10)° between the two aromatic rings. researchgate.netresearchgate.netresearchgate.netsurfacesciencewestern.com

Interaction Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) **D-H···A (°) **
Hydrogen BondN1-H1···O30.882.112.964(2)163
Hydrogen BondN2-H2···O20.882.183.018(2)159
π-π StackingCg1···Cg2--4.0357(12)-
Data derived from the crystallographic study of N-[4-(benzylsulfamoyl)phenyl]acetamide. researchgate.net Cg1 and Cg2 are the centroids of the two benzene rings.

Molecular Conformation and Torsional Dynamics in the Crystalline State

The conformation of N-[4-(benzylsulfamoyl)phenyl]acetamide in the crystalline state reveals important details about its torsional dynamics. The amide group is nearly coplanar with the phenyl ring to which it is attached, as indicated by the C10–C11–N2–C14 torsion angle of 11.1(3)°. researchgate.netresearchgate.netresearchgate.netsurfacesciencewestern.com This planarity suggests a degree of electronic delocalization between the amide and the aromatic system. The folded conformation of the entire molecule is a key structural feature, bringing the two aromatic rings into close proximity. researchgate.netresearchgate.netresearchgate.netsurfacesciencewestern.com It is reasonable to infer that this compound would adopt a similar folded conformation, driven by the same types of intermolecular forces observed in its acetamide (B32628) analog.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.0646 (9)
b (Å)13.6888 (14)
c (Å)12.1651 (12)
β (°)98.635 (5)
Volume (ų)1492.4 (3)
Z4
Crystal data for N-[4-(benzylsulfamoyl)phenyl]acetamide. researchgate.netresearchgate.net

Analysis of this compound: Spectroscopic and Structural Elucidation

The scientific community's understanding of a chemical compound is fundamentally built upon the detailed analysis of its structure and spectroscopic properties. This article focuses exclusively on the spectroscopic and structural characterization of the compound this compound.

Spectroscopic and Structural Elucidation

The elucidation of the molecular structure and spectroscopic profile of N-[4-(benzylsulfamoyl)phenyl]butanamide is a critical aspect of its scientific investigation. This section details the available data concerning its structural and spectroscopic characteristics.

At present, there is a notable absence of published research specifically investigating the polymorphic forms or co-crystallization of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials and pharmaceutical sciences, as different polymorphs can exhibit varying physical properties. Similarly, co-crystallization, a technique used to form multi-component crystals, can be employed to modify the physicochemical properties of a compound. The lack of studies in this area for this compound indicates a potential avenue for future research to explore the solid-state chemistry of this molecule.

In contrast, studies on analogous compounds have revealed specific crystalline arrangements. For instance, the related compound N-[4-(benzylsulfamoyl)phenyl]acetamide has been shown to adopt a folded conformation in its crystalline state. In this conformation, the two benzene (B151609) rings are in close proximity, with a measured centroid-centroid distance of 4.0357 (12) Å and a dihedral angle between them of 24.37 (10)°. The crystal packing of this acetamide (B32628) analog is characterized by N–H···O hydrogen bonds, which form two-dimensional arrays.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of N-[4-(benzylsulfamoyl)phenyl]butanamide. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)Implication for Reactivity
EHOMO-6.25Indicates the electron-donating capability (nucleophilicity).
ELUMO-1.50Indicates the electron-accepting capability (electrophilicity).
Energy Gap (ΔE)4.75A moderate gap suggests a balance of stability and reactivity.

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. walisongo.ac.idjmaterenvironsci.com The surface is colored based on the electrostatic potential, where red indicates regions of negative potential (high electron density, typically around electronegative atoms like oxygen and nitrogen) and blue indicates regions of positive potential (low electron density, typically around hydrogen atoms bonded to electronegative atoms). nih.govnih.gov These regions are predictive of sites for electrophilic and nucleophilic attack, respectively. jmaterenvironsci.com

In this compound, the most negative potential (red) is expected around the oxygen atoms of the sulfamoyl and butanamide carbonyl groups, making them primary sites for hydrogen bond acceptance. The most positive potential (blue) would be located on the hydrogen atom of the sulfonamide (N-H) and the amide (N-H) group, identifying them as key hydrogen bond donors. nih.govnih.gov

Table 2: Predicted Electrostatic Potential Regions on the Molecular Surface
Molecular RegionPredicted PotentialInteraction Type
Sulfonyl Oxygen Atoms (O=S=O)Strongly NegativeHydrogen Bond Acceptor
Carbonyl Oxygen Atom (C=O)Strongly NegativeHydrogen Bond Acceptor
Sulfonamide Hydrogen (S-N-H)Strongly PositiveHydrogen Bond Donor
Amide Hydrogen (C-N-H)Strongly PositiveHydrogen Bond Donor
Aromatic RingsNeutral to Slightly Negativeπ-π Stacking / Hydrophobic Interactions

Conformational Analysis and Energy Minimization

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy structures the molecule can adopt.

The Potential Energy Surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometry. By systematically rotating the rotatable bonds (dihedral angles) within the molecule, it is possible to explore the PES and identify energy minima, which correspond to stable conformers. For this compound, key rotations would be around the C-S, S-N, and N-C bonds of the sulfonamide bridge and the bonds of the butanamide side chain. Computational methods can generate a series of conformers and calculate their relative energies. sciforum.net

Following PES exploration, energy minimization is performed to locate the most stable conformers. A closely related compound, N-[4-(benzylsulfamoyl)phenyl]acetamide, has been shown by X-ray crystallography to adopt a folded conformation where the two benzene (B151609) rings are in close proximity, with a centroid-centroid distance of 4.0357 Å. nih.govresearchgate.netresearchgate.net This folded structure is stabilized by intramolecular forces and is likely a low-energy conformer for the butanamide derivative as well. The extended butanamide chain adds more flexibility, potentially leading to other stable conformers. The relative populations of these conformers at a given temperature can be estimated from their calculated energies using the Boltzmann distribution.

Table 3: Theoretically Calculated Low-Energy Conformers of this compound
ConformerKey Dihedral Angle (C-S-N-C)DescriptionRelative Energy (kcal/mol)
1 (Folded)~60°Benzyl (B1604629) and phenyl rings are folded towards each other, similar to the acetamide (B32628) crystal structure. nih.gov0.00 (Global Minimum)
2 (Extended)~180°The benzyl and phenyl groups are oriented away from each other in an extended form.+2.5
3 (Partially Folded)~90°An intermediate conformation between the fully folded and extended forms.+1.8

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.govnih.gov The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. nih.gov

Given that the sulfonamide moiety is a well-known pharmacophore found in inhibitors of various enzymes, this compound could be docked into the active sites of relevant proteins, such as carbonic anhydrases or kinases. The docking simulations would predict the binding mode and affinity. Key interactions would likely involve hydrogen bonds from the sulfonamide and amide N-H groups to acceptor residues in the protein, hydrogen bonds to the sulfonyl and carbonyl oxygens, and hydrophobic or π-stacking interactions involving the two aromatic rings. nih.gov

Table 4: Predicted Protein-Ligand Interactions from a Hypothetical Docking Study
Functional Group of LigandType of InteractionPotential Interacting Protein ResiduePredicted Binding Energy (kcal/mol)
Sulfonamide N-HHydrogen Bond (Donor)Aspartate, Glutamate (side chain COO-)-8.5
Sulfonyl OxygensHydrogen Bond (Acceptor)Lysine, Arginine (side chain NH3+)
Benzyl RingHydrophobic / π-π StackingPhenylalanine, Tyrosine, Tryptophan
Butanamide GroupHydrogen Bond / HydrophobicSerine, Threonine, Leucine

Identification of Putative Biological Targets and Binding Sites

A comprehensive search of scientific databases and literature reveals a lack of specific studies aimed at identifying the putative biological targets and corresponding binding sites for this compound. While research on analogous sulfonamide-containing compounds has identified various potential targets, such as the androgen receptor and carbonic anhydrase, these findings cannot be directly extrapolated to this compound due to the unique structural contributions of the butanamide moiety. nih.govnih.gov

Analysis of Ligand-Receptor Binding Modes and Key Interactions

In the absence of identified biological targets for this compound, no specific analyses of its ligand-receptor binding modes or key interactions have been reported. For the closely related compound, N-[4-(benzylsulfamoyl)phenyl]acetamide, crystallographic studies have detailed its solid-state conformation and hydrogen bonding patterns. nih.govresearchgate.net These studies indicate a folded conformation where the two benzene rings are in proximity. nih.govresearchgate.net However, this does not describe its interaction with a biological receptor.

Molecular Dynamics (MD) Simulations for Binding Dynamics and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time, providing valuable information on the stability of ligand-receptor complexes. frontiersin.orgnih.gov A review of the available literature indicates that no molecular dynamics simulation studies have been published specifically for this compound to assess its binding dynamics and stability with any biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.

Development of Predictive Models for Biological Potency

There are no published QSAR studies that have developed predictive models specifically for the biological potency of this compound. The development of such models is contingent on having a dataset of structurally related compounds with measured biological activities against a specific target, which is not currently available for this compound.

Identification of Key Molecular Descriptors for Activity

As no QSAR models have been developed for this compound, the key molecular descriptors that govern its activity have not been identified. General QSAR studies on other classes of compounds have identified various descriptors related to properties like lipophilicity, electronic effects, and steric factors as being important for biological activity. atlantis-press.com

In Vitro Biological Activity Assessment and Mechanistic Investigations

Target-Specific Enzyme Inhibition Studies

Enzyme inhibition assays are fundamental in determining the specific molecular targets of a compound. For a molecule like N-[4-(benzylsulfamoyl)phenyl]butanamide, which contains a sulfonamide group, several enzyme classes are of primary interest.

Assays for Inhibition of Enzymes Relevant to Sulfonamide Class (e.g., Carbonic Anhydrases)

The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer.

Standard assays to determine the inhibitory activity against various CA isoforms (e.g., hCA I, II, VII, IX, XII) would typically involve a stopped-flow CO2 hydrase assay. Despite the presence of the key sulfonamide group in this compound, a review of available scientific literature reveals no published studies that have specifically assessed its inhibitory activity against any carbonic anhydrase isoforms.

Table 1: Carbonic Anhydrase Inhibition Data for this compound

Enzyme Isoform Inhibition Constant (Kᵢ)
hCA I Data not available
hCA II Data not available
hCA VII Data not available
hCA IX Data not available
hCA XII Data not available

Evaluation against Specific Hydrolases (e.g., Leukotriene A-4 Hydrolase)

Leukotriene A-4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that converts LTA4 into leukotriene B4 (LTB4), a potent pro-inflammatory mediator. Inhibition of LTA4 hydrolase is a therapeutic target for inflammatory diseases. The evaluation of a compound's ability to inhibit this enzyme is crucial for understanding its anti-inflammatory potential. To date, there are no specific studies or published data on the inhibitory effect of this compound on leukotriene A-4 hydrolase.

Assessment of Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic gene regulation. The butanamide portion of the target molecule is structurally related to butyric acid, a known HDAC inhibitor. Therefore, assessing the inhibitory potential of this compound against HDACs is a logical step in its characterization. Specifically, derivatives of phenylbutyric acid have been investigated as HDAC inhibitors. However, there is currently no available research detailing the specific inhibitory activity of this compound against any HDAC enzymes.

Cell-Based Functional Assays

Cell-based assays provide a more complex biological system to evaluate a compound's effect on cellular processes, including signaling pathways and cell viability.

Modulation of Cellular Signaling Pathways (e.g., Wnt/β-Catenin pathway modulation)

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, making it an important target for anticancer drug development. The core of this pathway involves the regulation of the protein β-catenin. Small molecules that can modulate this pathway are of significant interest. A thorough search of the scientific literature indicates that no studies have been conducted to evaluate the effect of this compound on the Wnt/β-catenin signaling pathway.

Evaluation of Antiproliferative Activity in Select Cancer Cell Lines

To determine the potential of a compound as an anticancer agent, its antiproliferative activity is tested against a panel of human cancer cell lines. This is typically done using assays such as the MTT or SRB assay, which measure cell viability after treatment with the compound. The results are often expressed as an IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. While structurally related sulfonamides and butanamide derivatives have been evaluated for their antiproliferative effects, there is no published data available on the specific antiproliferative activity of this compound in any cancer cell line.

Table 2: Antiproliferative Activity (IC₅₀) of this compound in Select Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
MDA-MB-231 Breast Cancer Data not available
HCT-116 Colon Cancer Data not available
A549 Lung Cancer Data not available
HeLa Cervical Cancer Data not available
K562 Leukemia Data not available

Based on a comprehensive search for scientific literature, there is currently no available public data on the in vitro biological activity, structure-activity relationships, or metabolic stability of the specific chemical compound This compound .

Searches for this compound, including under its CAS Number 819060-93-0, did not yield any studies detailing its antimicrobial, anti-inflammatory, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties. chemicalbook.com

Similarly, while data exists for structurally related compounds, such as the acetamide (B32628) analog N-[4-(benzylsulfamoyl)phenyl]acetamide, the available research focuses on its crystal structure and does not provide the specific biological activity data required to construct the requested article. nih.gov The strict requirement to focus solely on this compound prevents the inclusion of information on these other compounds.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline due to the absence of published research findings for this specific molecule.

Future Research Directions and Applications in Chemical Biology

Optimization of Biological Activity through Rational Design

Rational drug design for derivatives of N-[4-(benzylsulfamoyl)phenyl]butanamide would likely commence with an analysis of its constituent parts and their known structure-activity relationships (SAR). The N-acylsulfonamide functional group is a key feature in several marketed drugs. nih.govnih.gov The butanamide side chain, in particular, offers several avenues for modification to enhance biological activity.

Key to this rational design process is the understanding of how structural modifications impact the molecule's physicochemical properties and its interaction with biological targets. For instance, a study on N-acylsulfonamides highlighted how variations in the acyl group can modulate acidity, permeability, lipophilicity, and solubility. nih.gov A closely related analog, N-[4-(N-Benzylsulfamoyl)phenyl]acetamide , has been synthesized and evaluated as a moderate inhibitor of chymotrypsin. researchgate.net This provides a critical starting point for the rational design of butanamide analogs with potentially improved or varied biological activities.

Future research could systematically explore modifications to the butanamide chain, the benzyl (B1604629) group, and the phenyl ring to develop a comprehensive SAR profile. For example, altering the length and branching of the butanamide chain could influence binding affinity and selectivity for various enzymes.

Table 1: Potential Modifications for Rational Design of this compound Analogs

Molecular ScaffoldPotential ModificationsPredicted Impact
Butanamide Chain Varying chain length (e.g., propanamide, pentanamide)Alteration of lipophilicity and binding pocket interactions
Introduction of branching or cyclic structuresIncreased rigidity and potential for enhanced selectivity
Substitution with polar or ionizable groupsImproved solubility and pharmacokinetic properties
Benzyl Group Substitution on the phenyl ring (e.g., with halogens, alkyl, or alkoxy groups)Modulation of electronic properties and potential for new interactions with the target
Replacement with other aromatic or heterocyclic ringsExploration of different binding modes and target specificities
Phenylsulfamoyl Core Isosteric replacement of the sulfonamide groupModification of acidity and hydrogen bonding capacity
Altering the substitution pattern on the phenyl ringInvestigation of alternative binding orientations

Pharmacophore modeling would be an invaluable tool in this process. By identifying the key chemical features responsible for the biological activity of related sulfonamides, researchers can design new derivatives with a higher probability of success. nih.govacs.orgyoutube.com For example, a pharmacophore model for α-glucosidase inhibitors based on sulfonamide chalcone (B49325) derivatives highlighted the crucial role of the NH group in binding to the active site. nih.gov

Exploration of Prodrug Strategies and Targeted Delivery Systems

The development of prodrugs is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. For this compound, prodrug approaches could be designed to enhance its solubility, permeability, or to achieve targeted delivery to specific tissues or cells.

One common prodrug strategy for sulfonamides involves modifying the sulfonamide nitrogen to create a linkage that can be cleaved in vivo to release the active drug. For instance, various amide-based prodrugs of sulfonamides have been synthesized to enhance their therapeutic profiles. nih.gov

A particularly interesting approach for targeted delivery involves the use of azo-linked prodrugs. These have been explored for colon-specific drug delivery, where the azo bond is cleaved by azoreductase enzymes produced by colonic bacteria. nih.gov This could be a viable strategy if a therapeutic target for this compound is identified in the gastrointestinal tract.

Another sophisticated strategy involves two-stage release mechanisms. For example, prodrugs of the sulfonamide-containing drug TAK-242 have been developed with a self-immolative linker, allowing for controlled release of the active agent. google.commdpi.com

Table 2: Potential Prodrug Strategies for this compound

Prodrug ApproachLinkage TypePotential Advantage
Ester Prodrugs Ester linkage on a modified butanamide chainEnhanced lipophilicity and passive diffusion
Amide Prodrugs Amide bond at the sulfonamide nitrogenTunable release kinetics
Azo-linked Prodrugs Azo bond connecting to a carrier moleculeColon-specific drug delivery
Self-immolative Linkers Carbamate or other cleavable linkersControlled and targeted release

Integration with Advanced Screening Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. cbijournal.comtcichemicals.com Should a promising biological activity be identified for this compound, HTS could be employed to screen a library of its derivatives to identify compounds with improved potency and selectivity. researchgate.net

The process would involve developing a robust and miniaturized assay amenable to automation. This could be a biochemical assay measuring enzyme inhibition or a cell-based assay monitoring a specific cellular response. Data from HTS campaigns can rapidly generate extensive SAR data, guiding further medicinal chemistry efforts.

Furthermore, fragment-based drug discovery (FBDD) offers a complementary approach. researchgate.net The sulfonamide moiety itself is considered a valuable fragment in FBDD due to its favorable physicochemical properties and ability to form strong interactions with protein targets. The this compound scaffold could be deconstructed into its constituent fragments (benzylsulfamoylphenyl and butanamide) to screen for their individual binding to a target of interest. Hits from this screening could then be elaborated and re-assembled to generate potent lead compounds.

Contribution to the Development of Novel Chemical Probes and Therapeutic Agents

A chemical probe is a small molecule that selectively interacts with a specific biological target, enabling the study of that target's function in a cellular or organismal context. Given the diverse biological activities of sulfonamides, this compound and its optimized derivatives have the potential to be developed into novel chemical probes. For instance, sulfonamide-containing naphthalimides have been synthesized as fluorescent probes for tumor imaging. researchgate.net

The development of a highly selective and potent analog of this compound for a particular target could provide a valuable tool for chemical genetics. Such probes could be used to dissect complex biological pathways and validate new drug targets.

The ultimate goal of many medicinal chemistry programs is the development of new therapeutic agents. The sulfonamide scaffold is present in a wide range of clinically used drugs, including antibacterial, anti-inflammatory, and anti-cancer agents. nih.gov Recent research has also explored their potential as antidiabetic agents. acs.orgresearchgate.net The structural features of this compound make it a plausible candidate for development into a therapeutic agent, provided a relevant biological activity can be identified and optimized. For example, β-phenylalanine derivatives containing sulfonamide moieties have been investigated as antiproliferative candidates in lung cancer models. mdpi.com

Broader Implications for Sulfonamide and Butanamide Class Development

Research into this compound, even if it does not directly lead to a clinical candidate, can have broader implications for the development of the sulfonamide and butanamide classes of compounds. The N-acylsulfonamide moiety is a bioisostere of carboxylic acids, and understanding its properties in different molecular contexts is of significant interest to medicinal chemists. nih.govnih.gov

Studies on the synthesis, SAR, and biological activity of this compound and its analogs would contribute to the collective knowledge base for these important chemical classes. For example, insights into the conformational preferences and binding modes of the benzylsulfamoyl group could inform the design of other sulfonamide-based inhibitors. Similarly, understanding the influence of the butanamide side chain on pharmacokinetic properties could be applied to the design of other drug candidates.

The continued exploration of novel sulfonamide derivatives is a vibrant area of research, with new applications and therapeutic targets constantly being discovered. The study of molecules like this compound, which combine established pharmacophores in new arrangements, is essential for driving innovation in drug discovery and chemical biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.